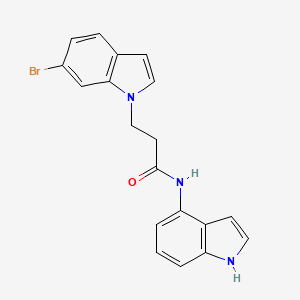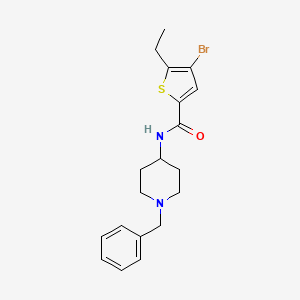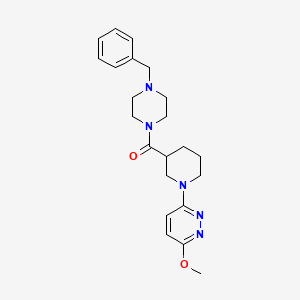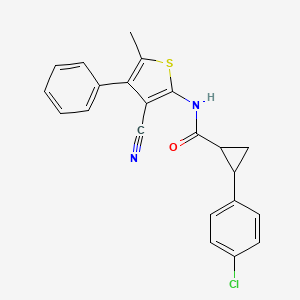![molecular formula C21H21ClN4O B10979831 N-[3-(1H-benzimidazol-2-yl)propyl]-3-(6-chloro-1H-indol-1-yl)propanamide](/img/structure/B10979831.png)
N-[3-(1H-benzimidazol-2-yl)propyl]-3-(6-chloro-1H-indol-1-yl)propanamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-[3-(1H-ベンゾイミダゾール-2-イル)プロピル]-3-(6-クロロ-1H-インドール-1-イル)プロパンアミドは、ベンゾイミダゾールとインドールの両方の部分構造を特徴とする複雑な有機化合物です。これらの構造は、その有意な生物活性で知られており、さまざまな薬理活性化合物に見られます。
製法
合成経路と反応条件
N-[3-(1H-ベンゾイミダゾール-2-イル)プロピル]-3-(6-クロロ-1H-インドール-1-イル)プロパンアミドの合成は、通常、複数段階の有機反応を伴います。このプロセスは、ベンゾイミダゾールとインドールの中間体の調製から始まり、適切なリンカーを介してそれらをカップリングします。
ベンゾイミダゾール中間体: ベンゾイミダゾール部分は、o-フェニレンジアミンとカルボン酸またはその誘導体を酸性条件下で縮合させることで合成できます。
インドール中間体: インドール部分は、フィッシャーインドール合成により調製できます。これは、フェニルヒドラジンとケトンまたはアルデヒドの反応を伴います。
カップリング反応: 最後の段階は、ベンゾイミダゾールとインドールの中間体をプロピルリンカーを介してカップリングすることを伴い、これはカルボジイミド(例:EDCI)のような試薬を、HOBtのような触媒の存在下で使用することで実現できます。
工業生産方法
この化合物の工業生産は、高収率と純度を確保するために、上記の合成経路の最適化を伴う可能性があります。これには、連続フローリアクター、自動合成プラットフォーム、クロマトグラフィーや結晶化などの厳格な精製技術の使用が含まれる場合があります。
化学反応解析
反応の種類
N-[3-(1H-ベンゾイミダゾール-2-イル)プロピル]-3-(6-クロロ-1H-インドール-1-イル)プロパンアミドは、次のようなさまざまな化学反応を起こす可能性があります。
酸化: この化合物は、過酸化水素または過マンガン酸カリウムなどの酸化剤を使用して酸化できます。
還元: 還元反応は、水素化ホウ素ナトリウムまたは水素化アルミニウムリチウムなどの還元剤を使用して実行できます。
置換: この化合物は、特にクロロ置換インドール環で、求核置換反応に関与できます。
一般的な試薬と条件
酸化: 過酸化水素(H2O2)、過マンガン酸カリウム(KMnO4)
還元: 水素化ホウ素ナトリウム(NaBH4)、水素化アルミニウムリチウム(LiAlH4)
置換: アミン、チオール、またはアルコキシドのような求核剤
主要な生成物
これらの反応から生成される主要な生成物は、使用される特定の条件と試薬によって異なります。たとえば、酸化はヒドロキシル化誘導体を生成する可能性があり、一方、還元はアミン誘導体を生成する可能性があります。
科学研究への応用
化学: より複雑な分子の合成のためのビルディングブロックとして。
生物学: ベンゾイミダゾールとインドールの誘導体を含む生物学的経路を研究するためのプローブとして。
医学: 既知の薬理活性化合物との構造的類似性による潜在的な治療的応用。
工業: 特定の特性を持つ新素材の開発への利用。
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-[3-(1H-benzimidazol-2-yl)propyl]-3-(6-chloro-1H-indol-1-yl)propanamide typically involves multi-step organic reactions. The process begins with the preparation of the benzimidazole and indole intermediates, followed by their coupling through appropriate linkers.
Benzimidazole Intermediate: The benzimidazole moiety can be synthesized by the condensation of o-phenylenediamine with carboxylic acids or their derivatives under acidic conditions.
Indole Intermediate: The indole moiety can be prepared via Fischer indole synthesis, which involves the reaction of phenylhydrazine with ketones or aldehydes.
Coupling Reaction: The final step involves the coupling of the benzimidazole and indole intermediates through a propyl linker, which can be achieved using reagents like carbodiimides (e.g., EDCI) in the presence of catalysts like HOBt.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and stringent purification techniques such as chromatography and crystallization.
化学反応の分析
Types of Reactions
N-[3-(1H-benzimidazol-2-yl)propyl]-3-(6-chloro-1H-indol-1-yl)propanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the chloro-substituted indole ring.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H2O2), potassium permanganate (KMnO4)
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)
Substitution: Nucleophiles like amines, thiols, or alkoxides
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while reduction could produce amine derivatives.
科学的研究の応用
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a probe to study biological pathways involving benzimidazole and indole derivatives.
Medicine: Potential therapeutic applications due to its structural similarity to known pharmacologically active compounds.
Industry: Use in the development of new materials with specific properties.
作用機序
N-[3-(1H-ベンゾイミダゾール-2-イル)プロピル]-3-(6-クロロ-1H-インドール-1-イル)プロパンアミドの作用機序は、酵素や受容体などの生物学的標的に結合する能力に関連している可能性があります。ベンゾイミダゾールとインドールの部分は、タンパク質上の特定の部位に結合して、その活性を調節し、さまざまな生物学的効果をもたらす可能性があります。関与する正確な分子標的と経路は、さらなる実験的検証が必要です。
類似の化合物との比較
類似の化合物
ベンゾイミダゾール誘導体: クレミゾール、エトニタゼン、オメプラゾール
インドール誘導体: インドール-3-酢酸、トリプトファン、セロトニン
独自性
N-[3-(1H-ベンゾイミダゾール-2-イル)プロピル]-3-(6-クロロ-1H-インドール-1-イル)プロパンアミドは、1つの分子にベンゾイミダゾールとインドールの部分を組み合わせていることでユニークです。この二重の機能は、これらの部分構造のいずれか1つのみを含む化合物と比較して、より幅広い生物活性と潜在的な治療的応用を提供することができます。
類似化合物との比較
Similar Compounds
Benzimidazole Derivatives: Clemizole, etonitazene, omeprazole
Indole Derivatives: Indole-3-acetic acid, tryptophan, serotonin
Uniqueness
N-[3-(1H-benzimidazol-2-yl)propyl]-3-(6-chloro-1H-indol-1-yl)propanamide is unique due to the combination of benzimidazole and indole moieties in a single molecule. This dual functionality can provide a broader range of biological activities and potential therapeutic applications compared to compounds containing only one of these moieties.
特性
分子式 |
C21H21ClN4O |
|---|---|
分子量 |
380.9 g/mol |
IUPAC名 |
N-[3-(1H-benzimidazol-2-yl)propyl]-3-(6-chloroindol-1-yl)propanamide |
InChI |
InChI=1S/C21H21ClN4O/c22-16-8-7-15-9-12-26(19(15)14-16)13-10-21(27)23-11-3-6-20-24-17-4-1-2-5-18(17)25-20/h1-2,4-5,7-9,12,14H,3,6,10-11,13H2,(H,23,27)(H,24,25) |
InChIキー |
NMQICOPVFYHZPT-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C2C(=C1)NC(=N2)CCCNC(=O)CCN3C=CC4=C3C=C(C=C4)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-[3-(1,1-dioxido-1,2-thiazinan-2-yl)phenyl]-3-(4-methoxy-1H-indol-1-yl)propanamide](/img/structure/B10979750.png)

![N-(3,3-diphenylpropyl)-2-[3-(morpholin-4-yl)-6-oxopyridazin-1(6H)-yl]acetamide](/img/structure/B10979759.png)


![N-[1-(2-methoxyethyl)-1H-indol-4-yl]-3-(1H-pyrrol-1-yl)-3-(thiophen-3-yl)propanamide](/img/structure/B10979778.png)

![5-[2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-oxoethyl]-3-(3,4,5-trifluorophenyl)imidazolidine-2,4-dione](/img/structure/B10979794.png)
![N-[1-(1H-indol-2-ylcarbonyl)piperidin-4-yl]-2-methoxyacetamide](/img/structure/B10979796.png)
![3-(4-chlorophenyl)-N-[3-(2-methoxyphenyl)-1H-1,2,4-triazol-5-yl]-4-(1H-pyrrol-1-yl)butanamide](/img/structure/B10979801.png)
![4-chloro-3-(1,1-dioxido-1,2-thiazinan-2-yl)-N-[(2E)-5-methyl-1,3,4-thiadiazol-2(3H)-ylidene]benzamide](/img/structure/B10979802.png)


![methyl (1-{[4-(5-methyl-1H-tetrazol-1-yl)phenyl]carbonyl}piperidin-4-yl)acetate](/img/structure/B10979824.png)
